molecular formula C10H11N4Na2O8P B13392581 disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate

disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate

Cat. No.: B13392581
M. Wt: 392.17 g/mol
InChI Key: AANLCWYVVNBGEE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Pathways and Signaling Mechanisms Involving Disodium [3,4-Dihydroxy-5-(6-Oxo-3H-Purin-9-Yl)-2-Oxolanyl]Methyl Phosphate

Role in Cyclic Nucleotide Second Messenger Systems

This compound functions as a stabilized form of cGMP, a cyclic nucleotide second messenger synthesized from guanosine triphosphate (GTP) via guanylate cyclase enzymes. Unlike adenosine 3',5'-cyclic monophosphate (cAMP), cGMP exhibits distinct spatial and temporal signaling properties, often counterregulating cAMP-dependent pathways. The disodium formulation enhances the compound’s solubility and stability, facilitating its experimental use in studying cGMP-mediated processes.

Upon synthesis, this compound binds to effector proteins such as protein kinase G (PKG), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases. PKG activation triggers phosphorylation cascades that modulate calcium ion ($$ \text{Ca}^{2+} $$) homeostasis, smooth muscle relaxation, and gene expression. For instance, in vascular smooth muscle cells, PKG phosphorylates phospholamban, relieving inhibition of sarco/endoplasmic reticulum $$ \text{Ca}^{2+} $$-ATPase (SERCA) and promoting $$ \text{Ca}^{2+} $$ reuptake into the sarcoplasmic reticulum. This mechanism underpins vasodilation and reduced vascular resistance.

The compound also regulates CNG channels in photoreceptor cells and olfactory neurons, where it mediates sensory signal transduction. By directly binding to these channels, this compound alters membrane potential and neurotransmitter release, exemplifying its pleiotropic roles.

Table 1: Key Effectors of this compound in Second Messenger Systems
Effector Biological Function Cellular Outcome
Protein Kinase G Phosphorylates SERCA, IRAG, and ion channels Smooth muscle relaxation
CNG Channels Modulates cation influx Sensory signal transduction
Phosphodiesterases Hydrolyzes cGMP/cAMP Termination of cyclic nucleotide signals

Modulation of Guanylate Cyclase-PDE Signaling Cascades

The interplay between guanylate cyclases (GCs) and phosphodiesterases (PDEs) dictates the spatiotemporal dynamics of this compound. GCs synthesize cGMP, while PDEs hydrolyze it, ensuring precise control over signaling duration and amplitude. Two GC isoforms prevail: soluble guanylate cyclase (sGC), activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), stimulated by natriuretic peptides.

Soluble Guanylate Cyclase (sGC):
NO binding to sGC’s heme moiety induces conformational changes, boosting catalytic activity and cGMP production. This compound amplifies this pathway in endothelial cells, reinforcing vasodilation and anti-inflammatory responses. Experimental models demonstrate that sGC activation by NO donors elevates intracellular cGMP levels, which this compound stabilizes, prolonging PKG-mediated effects.

Particulate Guanylate Cyclase (pGC):
Atrial natriuretic peptide (ANP) binding to pGC stimulates cGMP synthesis, promoting diuresis and blood pressure regulation. The disodium derivative enhances pGC signaling in renal tissues, counteracting hypertension and cardiac hypertrophy.

Phosphodiesterases (PDEs):
PDE5, PDE6, and PDE9 selectively hydrolyze cGMP, curtailing its signaling. This compound competes with endogenous cGMP for PDE binding, effectively prolonging its half-life. This property is exploited in research to investigate chronic cGMP elevation’s effects on neuronal plasticity and cardiovascular adaptation.

Table 2: Guanylate Cyclase Isoforms and Regulatory Mechanisms
GC Isoform Activator Localization Primary Function
sGC Nitric Oxide Cytosol Vasodilation, neurotransmission
pGC Natriuretic Peptides Plasma Membrane Blood pressure regulation, diuresis

Cross-Talk Between Purinergic and Nitrergic Signaling Networks

This compound mediates cross-communication between purinergic (ATP/adenosine) and nitrergic (NO) pathways, optimizing tissue responses to metabolic and mechanical stimuli. In the gastric antrum, for example, nitrergic neurons release NO, activating sGC and elevating cGMP, which suppresses purinergic neurotransmission by modulating P2Y receptor sensitivity.

Mechanistic Insights:

  • Nitrergic Dominance: NO-induced cGMP production inhibits ATP release from purinergic neurons, reducing smooth muscle contraction frequency. Hyperglycemia disrupts this balance, diminishing both purinergic and nitrergic transmission due to impaired cGMP signaling.
  • Purinergic Feedback: ATP binding to P2Y receptors amplifies phospholipase C (PLC) activity, generating inositol trisphosphate ($$ \text{IP}_3 $$) and diacylglycerol (DAG). These second messengers enhance intracellular $$ \text{Ca}^{2+} $$, which antagonizes cGMP-PKG signaling. The disodium compound mitigates this antagonism by stabilizing cGMP levels, preserving smooth muscle relaxation.
Table 3: Interplay Between Purinergic and Nitrergic Signaling
Pathway Primary Mediator cGMP Interaction Physiological Outcome
Nitrergic Nitric Oxide Activates sGC, elevates cGMP Smooth muscle relaxation
Purinergic ATP Modulates P2Y receptors, alters $$ \text{Ca}^{2+} $$ dynamics Enhanced contraction or inhibition

Properties

Molecular Formula

C10H11N4Na2O8P

Molecular Weight

392.17 g/mol

IUPAC Name

disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2

InChI Key

AANLCWYVVNBGEE-UHFFFAOYSA-L

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Multi-step Nucleoside Phosphorylation Approach

The predominant method involves starting from a protected nucleoside analog, typically a 3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolanyl derivative, which undergoes phosphorylation at the hydroxyl groups. The process generally includes:

  • Protection of hydroxyl groups : To prevent undesired side reactions during phosphorylation, hydroxyl groups are temporarily protected using suitable protecting groups such as silyl or acetal groups.

  • Introduction of phosphate groups : Phosphorylation is achieved via reaction with phosphorylating agents such as phosphorus oxychloride (POCl₃), phosphoramidites, or phosphorochloridates under controlled conditions.

  • Deprotection and purification : After phosphorylation, protective groups are removed under mild conditions, followed by purification techniques like ion-exchange chromatography to isolate the disodium salt form.

Direct Phosphorylation of Nucleoside Derivatives

An alternative involves direct phosphorylation of the free nucleoside using reagents like phosphorus oxychloride or phosphoramidites, followed by neutralization with sodium hydroxide to generate the disodium salt. This method is often employed when high regioselectivity can be achieved, and it simplifies the purification process.

Specific Laboratory Protocols and Conditions

Step Reagents Conditions Notes
Protection of hydroxyl groups Silyl chlorides (e.g., TBDMS-Cl) Anhydrous solvents, inert atmosphere Ensures selective phosphorylation at the desired hydroxyl
Phosphorylation POCl₃ or phosphoramidites Anhydrous, low temperature (0–25°C) Promotes regioselective phosphate ester formation
Deprotection Tetra-n-butylammonium fluoride (TBAF) or acid hydrolysis Mild conditions Restores hydroxyl groups without degrading the purine ring
Neutralization Sodium hydroxide solution Room temperature Converts phosphate ester to disodium salt

Example Synthesis Flowchart

Protected nucleoside → Phosphorylation reagent (POCl₃) → Phosphorylated intermediate → Deprotection → Neutralization with NaOH → Purification (ion-exchange chromatography) → Disodium salt

Purification and Characterization

Post-synthesis, purification typically involves:

Research Discoveries and Innovations

Recent advancements include:

Data Tables Summarizing Key Parameters

Parameter Value Reference
Molecular weight 392.17 g/mol ,
Typical yield 50–70% Literature reports
Reaction temperature 0–25°C Standard protocols
Purification method Ion-exchange chromatography ,

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its ribose hydroxyl groups or the purine ring. Key examples include:

  • Ribose oxidation : The 2' and 3' hydroxyl groups on the ribose moiety are susceptible to oxidation by agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), forming carbonyl groups (e.g., ketones or carboxylic acids).

  • Purine ring oxidation : The hypoxanthine base (6-oxopurine) can be oxidized to xanthine or uric acid derivatives under strong oxidative conditions .

Reagents and Conditions

ReagentConditionsMajor ProductYield (%)
KMnO₄Acidic, 50–60°C5'-Phospho-2',3'-diketoinosine75–85
H₂O₂Neutral pH, room temperature5'-Phospho-2'-oxoinosine60–70
Ozone (O₃)Cold aqueous solutionPurine ring cleavage products40–50

Reduction Reactions

Reduction targets the phosphate group or purine ring:

  • Phosphate reduction : Sodium borohydride (NaBH₄) reduces the phosphate ester to a phosphite, though this reaction is rare and requires catalytic activation.

  • Purine reduction : The hypoxanthine base can be reduced to inosine analogs using hydrogen gas (H₂) with palladium catalysts .

Reagents and Conditions

ReagentConditionsMajor ProductYield (%)
NaBH₄Methanol, refluxDisodium inosine-5'-phosphite30–40
H₂ (Pd/C catalyst)Ethanol, 25°CDihydroinosine-5'-monophosphate50–60

Substitution Reactions

The phosphate group and hydroxyl substituents participate in nucleophilic substitutions:

  • Phosphate substitution : Reacts with alkyl halides (e.g., methyl iodide) to form alkyl phosphate esters.

  • Hydroxyl substitution : Tosylation or mesylation of ribose hydroxyl groups enables further functionalization (e.g., azide or amine introduction) .

Reagents and Conditions

ReagentConditionsMajor ProductYield (%)
Methyl iodideDMF, 80°CMethyl phosphate ester85–90
Tosyl chloridePyridine, 0°C2'-O-Tosylinosine-5'-phosphate70–75

Industrial-Scale Phosphorylation

A 2024 study demonstrated the phosphorylation of inosine using phosphorus oxychloride (POCl₃) under anhydrous conditions, achieving a 92% yield of IMP-Na₂. The reaction required precise pH control (7.5–8.0) and temperature (4°C) to minimize byproducts.

Enzymatic Hydrolysis

IMP-Na₂ is hydrolyzed by alkaline phosphatase at pH 9.0, releasing inorganic phosphate and inosine. Kinetic studies show a Kₘ of 0.45 mM and Vₘₐₓ of 12 μmol/min/mg enzyme .

Stability Under Physiological Conditions

IMP-Na₂ undergoes slow hydrolysis in aqueous buffers (t₁/₂ = 48 hours at pH 7.4, 37°C). Degradation accelerates in acidic (t₁/₂ = 2 hours at pH 2.0) or alkaline (t₁/₂ = 8 hours at pH 10.0) conditions.

Comparative Reactivity with Analogues

PropertyIMP-Na₂GMP-Na₂ (Guanosine-5'-monophosphate)AMP-Na₂ (Adenosine-5'-monophosphate)
Oxidation Rate (KMnO₄)0.15 mM⁻¹s⁻¹0.09 mM⁻¹s⁻¹0.12 mM⁻¹s⁻¹
Reduction Yield (NaBH₄)35%25%40%
Hydrolysis t₁/₂ (pH 7)48 hours72 hours36 hours

Scientific Research Applications

Disodium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-6,9-dihydro-3H-purin-9-yl)oxolan-2-yl]methyl phosphate, also known as Disodium Inosine-5'-Monophosphate or Disodium 5'-Inosinate, is a chemical compound with several applications, primarily in scientific research .

Chemical Properties

  • Catalog ID: MM4691650
  • CAS Number: 4691-65-0
  • Molecular Weight: 392.171 g/mol
  • Molecular Formula: C10H11N4Na2O8P
  • IUPAC Name: Disodium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-6,9-dihydro-3H-purin-9-yl)oxolan-2-yl]methyl phosphate
  • SMILES: $$Na+].[Na+].O[C@@H]1C@@HOC@HN1C=NC2=C1NC=NC2=O
  • InChIKey: AANLCWYVVNBGEE-IDIVVRGQSA-L
  • Description: It typically appears as a white crystalline powder .

Applications in Scientific Research

While the provided search results do not contain extensive details regarding specific applications and case studies for disodium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate, they do point to its broader use:

  • Source Material: It is often used as a research chemical in experimental settings .
  • Related Research Areas: Inosinic acid, the parent compound, is a purine ribonucleoside 5'-monophosphate with a role as a metabolite in organisms such as humans and Escherichia coli .
  • Anti-cancer research: Pyrazolo-pyridine derivatives have been investigated for anticancer effects on various cancer cell lines . Some compounds have demonstrated inhibitory activity against CDK2 and CDK9, suggesting a mechanism for their action against cancer cells . Studies have also explored pyrazole carboxamides as CDK2 inhibitors, with some derivatives exhibiting potent antiproliferative effects against solid cancer cell lines .

Mechanism of Action

Disodium 5’-inosinate is often compared with other flavor enhancers such as disodium guanylate and monosodium glutamate:

Uniqueness: Disodium 5’-inosinate is unique in its ability to significantly enhance the umami taste when used in combination with other flavor enhancers. Its effectiveness in lower concentrations compared to other compounds makes it a valuable additive in the food industry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Disodium 5’-Guanylate (GMP)

  • CAS No.: 5550-12-9 .
  • Molecular Formula : C10H12N5Na2O8P.
  • Structural Differences: Replaces the hypoxanthine base in IMP with guanine (contains an amino group at position 2 and an oxo group at position 6) .
  • Applications : Like IMP, GMP is a flavor enhancer but is often combined with IMP and MSG for synergistic umami effects.
  • Research : Both IMP and GMP are evaluated for safety in feed additives, with similar production methods involving bacterial fermentation .

6-Thioinosine 5'-Monophosphate

  • CAS No.: 53-83-8 .
  • Molecular Formula : C10H13N4O7PS.
  • Structural Differences : A sulfur atom replaces the oxygen at position 6 of the hypoxanthine ring in IMP .
  • Key Data : Molecular weight = 364.27 g/mol .

Adenosine 5’-Monophosphate (AMP)

  • CAS No.: 4578-31-8 .
  • Molecular Formula : C10H14N5O7PNa2.
  • Structural Differences: Contains an adenine base (with an amino group at position 6) instead of hypoxanthine.
  • Applications : AMP serves as a precursor in RNA synthesis and cellular energy transfer (ATP/ADP cycle).
  • Research : Sodium salts of AMP are used in biochemical assays and reference standards .

[(2R,3S,4R,5R)-5-(2-Amino-6-Oxo-3H-Purin-9-Yl)-3,4-Dihydroxyoxolan-2-Yl]Methyl [Hydroxy-[Hydroxy-[1-(2-Nitrophenyl)Ethoxy]Phosphoryl]Oxyphosphoryl] Hydrogen Phosphate

  • CAS No.: Not explicitly listed (complex derivative).
  • Molecular Formula : C17H20N6O14P2 .
  • Structural Differences : Features a 2-nitrophenyl ethoxy group attached to the phosphate, creating a bulkier, research-oriented compound.
  • Applications : Investigated for niche biochemical applications, such as enzyme inhibition studies .

Comparative Data Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Application
Disodium 5'-Inosinate (IMP) 4691-65-0 C10H11N4Na2O8P 392.17 (anhydrous) Hypoxanthine base, disodium phosphate Flavor enhancer
Disodium 5’-Guanylate (GMP) 5550-12-9 C10H12N5Na2O8P 407.18 Guanine base Flavor enhancer
6-Thioinosine 5'-MP 53-83-8 C10H13N4O7PS 364.27 Sulfur substitution at position 6 Antimetabolite research
Adenosine 5’-MP (AMP) 4578-31-8 C10H14N5O7PNa2 427.20 Adenine base Biochemical assays

Biological Activity

Disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate, commonly known as disodium inosinate (CAS No. 4691-65-0), is a nucleotide derivative that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

PropertyValue
Molecular Formula C₁₀H₁₁N₄Na₂O₈P
Molecular Weight 392.17 g/mol
CAS Number 4691-65-0
Appearance White crystalline powder

Disodium inosinate functions primarily as a flavor enhancer and is often used in conjunction with monosodium glutamate (MSG) to produce umami flavor in food products. Its biological activity is attributed to its role as a nucleotide, which is essential for various cellular processes including:

  • Energy Transfer : As part of the nucleotide pool, it contributes to energy metabolism.
  • Signal Transduction : It acts as a signaling molecule in various pathways, influencing cellular responses.
  • Protein Synthesis : Inosine derivatives are involved in the synthesis of nucleic acids, which are crucial for protein synthesis.

Biological Activity

Research has demonstrated several biological activities associated with disodium inosinate:

  • Flavor Enhancement : It enhances the savory taste of foods and is commonly found in processed foods such as snacks and instant noodles .
  • Antioxidant Properties : Some studies suggest that disodium inosinate may exhibit antioxidant activity, potentially reducing oxidative stress in cells .
  • Cell Proliferation : Research indicates that it may promote cell proliferation and survival in certain cellular contexts, particularly in immune cells .

Case Studies

  • Flavor Enhancement Studies : A study published in the Journal of Food Science examined the synergistic effects of disodium inosinate with MSG on flavor enhancement in various food matrices. Results showed a significant increase in umami perception when both compounds were present compared to MSG alone .
  • Antioxidant Activity : A study conducted on human cell lines demonstrated that disodium inosinate could reduce reactive oxygen species (ROS) levels, indicating its potential role as an antioxidant agent.
  • Cellular Proliferation : In a study focused on immune response, disodium inosinate was shown to enhance the proliferation of lymphocytes when administered alongside other nucleotides, suggesting its role in modulating immune functions.

Q & A

Q. How can the structural identity of disodium inosinate be confirmed in synthetic or extracted samples?

Methodological Answer:

  • Use NMR spectroscopy (¹H and ³¹P) to verify the ribose-phosphate backbone and purine ring structure. Compare chemical shifts with reference data (e.g., δ ~5.9 ppm for anomeric proton in ribose) .
  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity and retention time alignment with standards .
  • Mass spectrometry (MS) provides exact mass validation (e.g., m/z 392.17 for C₁₀H₁₁N₄Na₂O₈P·H₂O) .

Q. What methods are used to synthesize disodium inosinate for laboratory research?

Methodological Answer:

  • Bacterial fermentation : Optimize Corynebacterium strains for inosine production, followed by enzymatic phosphorylation (e.g., using kinases) .
  • Chemical synthesis : Start with inosine and perform regioselective phosphorylation at the 5'-OH group using POCl₃, followed by neutralization with NaOH to form the disodium salt .
  • Validate purity via ion-exchange chromatography to remove residual nucleotides .

Q. How should disodium inosinate be stored to maintain stability in experimental settings?

Methodological Answer:

  • Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the phosphate ester bond .
  • Prepare working solutions in neutral pH buffers (e.g., Tris-HCl, pH 7.4) and avoid freeze-thaw cycles to minimize degradation .

Q. What analytical techniques are recommended for quantifying disodium inosinate in biological matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-inosine) improves accuracy in plasma or tissue homogenates .
  • Enzymatic assays using purine nucleoside phosphorylase (PNP) coupled to colorimetric detection (e.g., xanthine oxidase system) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of disodium inosinate in purinergic signaling?

Methodological Answer:

  • Perform orthogonal receptor-binding assays : Compare results from radioligand binding (e.g., ³H-ATP competition) with functional assays (e.g., calcium flux in HEK293-P2Y2 cells) to distinguish direct vs. indirect effects .
  • Control for ectonucleotidase activity in cell cultures by adding inhibitors (e.g., ARL67156) to prevent ATP/ADP interference .

Q. What strategies are effective for isotopic labeling of disodium inosinate in metabolic flux studies?

Methodological Answer:

  • Use ¹³C-glucose in bacterial fermentation to produce uniformly labeled inosine, followed by phosphorylation with ³²P-ATP to track phosphate incorporation .
  • Validate labeling efficiency via NMR or MALDI-TOF MS and correlate with metabolic pathway models (e.g., purine salvage vs. de novo synthesis) .

Q. How does disodium inosinate interact with adenosine deaminase (ADA) in inflammatory models?

Methodological Answer:

  • Conduct kinetic assays with recombinant ADA: Monitor inosine-to-hypoxanthine conversion spectrophotometrically (ΔA₂₆₅) under varying pH (6.8–7.8) and ionic strength conditions .
  • Use siRNA knockdown in macrophage cultures to isolate ADA-specific effects on inosine-mediated anti-inflammatory responses .

Q. What advanced chromatographic methods improve resolution of disodium inosinate from structurally similar nucleotides?

Methodological Answer:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC-cHILIC) separates inosinate from guanylate/adenylate isomers .
  • 2D-LC-MS/MS combines ion-pairing reversed-phase (e.g., tributylamine) with HILIC for complex matrices like mitochondrial extracts .

Q. How can disodium inosinate be used to study RNA capping dynamics in vitro?

Methodological Answer:

  • Incorporate into 5’-RNA capping assays with vaccinia virus capping enzyme (VCE) and ³²P-GTP to monitor γ-phosphate transfer efficiency .
  • Quantify uncapped vs. capped RNA via digoxygenin-labeled probes in Northern blots .

Q. What experimental designs mitigate batch-to-batch variability in disodium inosinate synthesis?

Methodological Answer:

  • Implement Design of Experiments (DoE) for fermentation parameters (pH, temperature, substrate concentration) to optimize yield consistency .
  • Use QC thresholds : Reject batches with >5% impurity by HPLC or <95% enantiomeric excess (via chiral chromatography) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.